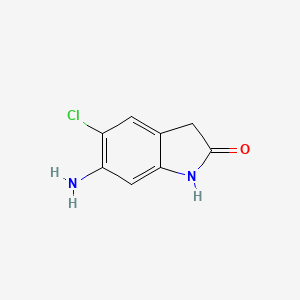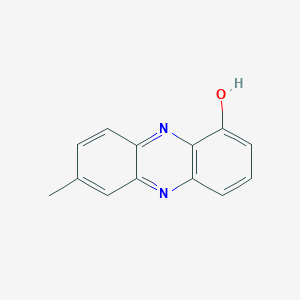
7-Methylphenazin-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methylphenazin-1-ol is an organic compound with the molecular formula C13H10N2O. It belongs to the phenazine family, which is known for its diverse range of biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotectant activities . The phenazine framework has emerged as a significant synthetic target due to its applications in both medicinal and industrial fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of phenazines, including 7-Methylphenazin-1-ol, can be achieved through various methods. Some of the most general approaches include:
Wohl–Aue Method: This involves the condensation of 1,2-diaminobenzenes with 2-carbon units.
Beirut Method: This method involves the reductive cyclization of diphenylamines.
Oxidative Cyclization: This method uses 1,2-diaminobenzene or diphenylamines.
Pd-Catalyzed N-Arylation: This involves the use of palladium catalysts for N-arylation reactions.
Multicomponent Approaches: These methods involve the combination of multiple reactants to form the phenazine scaffold.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental impact.
化学反応の分析
Types of Reactions: 7-Methylphenazin-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones.
科学的研究の応用
7-Methylphenazin-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and infections.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-Methylphenazin-1-ol involves its interaction with molecular targets and pathways within cells. It can act as an electron carrier, facilitating redox reactions that are crucial for cellular processes. The compound’s antimicrobial activity is attributed to its ability to generate reactive oxygen species, which can damage cellular components of pathogens .
類似化合物との比較
Phenazine: The parent compound of 7-Methylphenazin-1-ol, known for its broad-spectrum biological activities.
Pyocyanin: A blue pigment produced by Pseudomonas aeruginosa, with antimicrobial properties.
Phenazine-1-carboxylic Acid: Known for its activity against Mycobacterium tuberculosis.
Uniqueness of this compound: this compound is unique due to its specific methyl group at the 7th position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its effectiveness in certain applications compared to other phenazine derivatives .
特性
分子式 |
C13H10N2O |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
7-methylphenazin-1-ol |
InChI |
InChI=1S/C13H10N2O/c1-8-5-6-9-11(7-8)14-10-3-2-4-12(16)13(10)15-9/h2-7,16H,1H3 |
InChIキー |
CHFLVPPHJPKYEK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC3=C(C(=CC=C3)O)N=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-Methyl-2-[2-(morpholin-4-yl)ethoxy]phenyl)boranediol](/img/structure/B11756144.png)
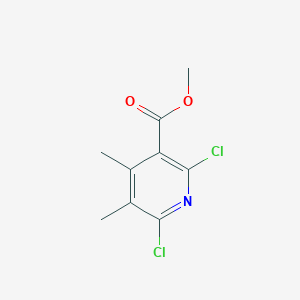
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine](/img/structure/B11756152.png)
![1'-Methyl-3'-oxospiro[1,3-dioxolane-2,6'-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f][2]benzofuran]-9'-carbaldehyde](/img/structure/B11756165.png)
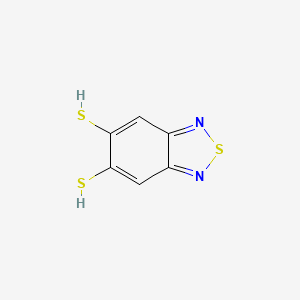
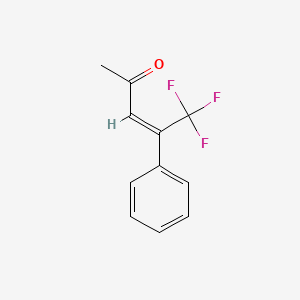
![10-Amino-1,3,4,10b-tetrahydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B11756180.png)
![(2S)-2-[(pyrimidin-2-yl)amino]propanoic acid](/img/structure/B11756186.png)
![{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11756189.png)
![4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane](/img/structure/B11756194.png)
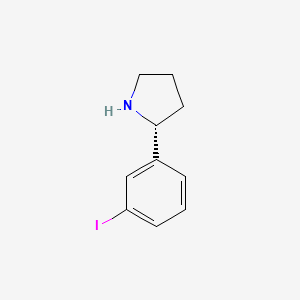
![2-Chloro-3'-fluoro-4-[(hydroxyimino)methyl]-[1,1'-biphenyl]-3,4'-diol](/img/structure/B11756206.png)

